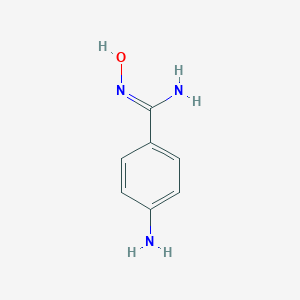

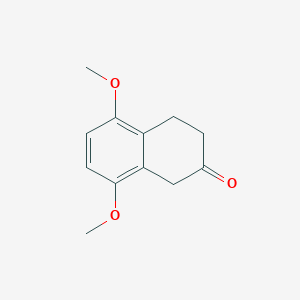

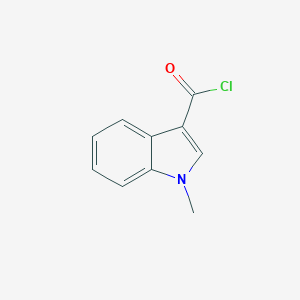

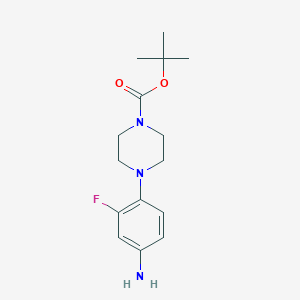

Tert-butyl-4-(4-Amino-2-fluorphenyl)piperazin-1-carboxylat

Übersicht

Beschreibung

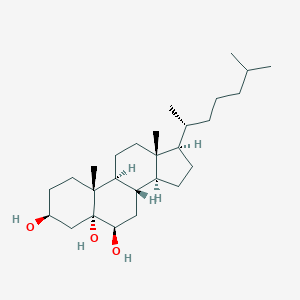

It is widely used in hormonal contraceptives, menopausal hormone therapy, and the treatment of gynecological disorders such as abnormal uterine bleeding and endometriosis . This compound is known for its ability to mimic the effects of natural progesterone, making it a valuable tool in various medical applications.

Wissenschaftliche Forschungsanwendungen

19-Norethisteronacetat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Steroidchemie und synthetischer Methoden.

Biologie: Forscher verwenden es, um die biologischen Wirkungen von Gestagenen auf zelluläre Prozesse zu untersuchen.

Medizin: Es wird umfassend für seine Rolle in hormonellen Verhütungsmitteln, Hormonersatztherapien und der Behandlung gynäkologischer Erkrankungen untersucht

5. Wirkmechanismus

19-Norethisteronacetat entfaltet seine Wirkung durch die Bindung an Progesteronrezeptoren in den Zielgeweben. Nach der Absorption wird es schnell zu Norethisteron deacetyliert, das dann mit den Progesteronrezeptoren interagiert. Diese Wechselwirkung führt zur Modulation der Genexpression und zu nachfolgenden physiologischen Wirkungen wie der Hemmung des Eisprungs, der Verdickung des Zervixschleims und der Veränderung der Gebärmutterschleimhaut .

Wirkmechanismus

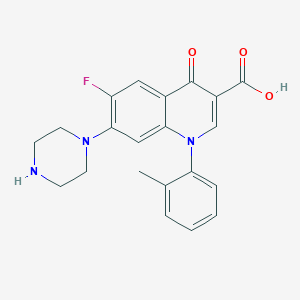

Target of Action

The primary target of this compound is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . MLKL is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis, a form of programmed cell death . Therefore, MLKL has emerged as an attractive drug target.

Mode of Action

This compound interacts with MLKL through a novel approach known as PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system for degradation . This compound, as a PROTAC molecule, effectively degrades MLKL, thereby inhibiting necroptosis .

Biochemical Pathways

The compound affects the necroptotic pathway by degrading MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis (another form of cell death) is inhibited. By degrading MLKL, the compound prevents the execution of necroptosis, thereby potentially preventing the progression of diseases associated with this form of cell death .

Result of Action

The result of the compound’s action is the abrogation of cell death in a TSZ model of necroptosis . By degrading MLKL in a dose-dependent manner, the compound effectively inhibits necroptosis, which could potentially halt the progression of diseases associated with this form of cell death .

Biochemische Analyse

Biochemical Properties

It has been found to interact with several enzymes, proteins, and other biomolecules

Cellular Effects

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has been observed to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate and its effects on activity or function are areas of active research. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of 19-norethindrone acetate typically involves several key steps:

Protection: The initial raw material, 19-nor-4-androstenedione, undergoes protection to safeguard reactive groups.

Ethynylation: This step introduces an ethynyl group to the protected intermediate.

Hydrolysis: The protected intermediate is then hydrolyzed to remove the protective groups.

Esterification: Finally, the hydrolyzed product is esterified to form 19-norethindrone acetate.

Industrial production methods have optimized these steps to ensure high yield and purity, making the process suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

19-Norethisteronacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Verbindung in ihre entsprechenden Keton- oder Aldehydformen umwandeln.

Reduktion: Reduktionsreaktionen können Alkohol-Derivate ergeben.

Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

19-Norethisteronacetat wird häufig mit anderen Gestagenen verglichen, wie z. B.:

Levonorgestrel: Ein weiteres synthetisches Gestagen, das in Verhütungsmitteln verwendet wird, bekannt für seine hohe Potenz.

Medroxyprogesteronacetat: Wird in der Hormonersatztherapie und in Verhütungsmitteln eingesetzt, mit einem anderen Nebenwirkungsprofil.

Norethynodrel: Strukturell ähnlich, unterscheidet sich jedoch in der Position der Doppelbindung im Steroidring

Was 19-Norethisteronacetat auszeichnet, ist seine teilweise Umwandlung in Ethinylestradiol, die seine Wirksamkeit in bestimmten medizinischen Anwendungen erhöht .

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULXQAJBODFBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583304 | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-35-9 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154590-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.